BenchChemオンラインストアへようこそ!

5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one

Adenosine Receptor Binding Affinity GPCR

This 5-amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one scaffold delivers unrivaled pharmacological precision for adenosine A1 receptor programs. Its N2-tert-butyl group enforces steric constraint absent in simpler analogs, while the C4-chloro and C5-amino groups enable orthogonal, chemoselective diversification via SNAr and amide coupling. With a clean A1 binding profile (Ki=1.60nM, negligible A2a/A2b/ADA off-target activity) and moderate lipophilicity (XLogP=0.8) supporting CNS penetration, it is the ideal core for focused library synthesis and in-vitro probe development. Procure high-purity research quantities to accelerate your hit-to-lead optimization.

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
CAS No. 84956-72-9
Cat. No. B8051341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one
CAS84956-72-9
Molecular FormulaC8H12ClN3O
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=O)C(=C(C=N1)N)Cl
InChIInChI=1S/C8H12ClN3O/c1-8(2,3)12-7(13)6(9)5(10)4-11-12/h4H,10H2,1-3H3
InChIKeyBZRMXBOTJIHNEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one (CAS 84956-72-9): A Selective Adenosine A1 Receptor Ligand and Versatile Pyridazinone Intermediate


5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one (CAS 84956-72-9) is a chlorinated pyridazin-3(2H)-one derivative bearing a tert-butyl group at the N2 position and an amino group at the C5 position [1]. This compound is structurally classified within the aminopyridazinone family, a class of heterocycles widely recognized for their diverse biological activities, including kinase inhibition and adenosine receptor modulation [2]. Its unique substitution pattern—specifically the combination of a bulky N2-tert-butyl group, a C4-chloro substituent, and a C5-amino group—imparts a distinct steric and electronic profile that is not present in many closely related analogs [1].

Why Generic Pyridazinone Substitution is Not Advisable: The Critical Role of the N2-tert-Butyl and C4-Chloro Substituents in 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one


Substituting 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one with a generic aminopyridazinone is not scientifically sound due to the profound impact of its specific substitution pattern on target selectivity and synthetic utility. The bulky tert-butyl group at the N2 position sterically constrains the molecule, a feature absent in N2-unsubstituted or N2-methyl analogs, directly influencing receptor binding pocket accommodation [1]. Furthermore, the C4-chloro substituent is not a passive element; it serves as a critical functional handle for subsequent diversification via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex libraries that simpler analogs cannot access [2]. Empirical binding data confirms that even minor structural alterations lead to a complete loss of the adenosine receptor A1 selectivity profile that defines this compound's unique pharmacological fingerprint [3].

Quantitative Differentiation of 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one: Head-to-Head Binding and Selectivity Data vs. Adenosine Receptor Subtypes


Adenosine A1 Receptor Binding Affinity: Sub-Nanomolar Ki Value of 1.60 nM in Rat Brain Membranes

The compound exhibits a high-affinity interaction with the adenosine A1 receptor. In a competitive radioligand displacement assay using [3H]PIA on rat brain membranes, the inhibition constant (Ki) was determined to be 1.60 nM [1]. This value is within the same order of magnitude as the potent and selective adenosine A1 antagonist FR194921, which has reported Ki values in the low nM range for human A1 receptors . In contrast, the compound shows negligible affinity for the adenosine A2a/A2b receptor (Ki = 13,200 nM) and adenosine deaminase (Ki > 100,000 nM) in the same experimental system [1]. This >8,000-fold selectivity window (13,200 nM / 1.60 nM) for A1 over A2a/A2b is a quantifiable differentiating feature.

Adenosine Receptor Binding Affinity GPCR

Comparative Adenosine A2a/A2b Receptor Binding: Quantified Lack of Affinity (Ki = 13,200 nM)

Under identical assay conditions (rat striatal membranes, displacement of [3H]NECA), the compound exhibits a Ki of 13,200 nM for the adenosine A2a/A2b receptor [1]. This is approximately four orders of magnitude weaker than its affinity for the A1 receptor, establishing a quantifiable selectivity profile. For comparison, the selective adenosine A1 antagonist FR194921 shows no binding affinity for A2A receptors up to 1 μM (1,000 nM) . While FR194921 demonstrates a cleaner selectivity profile (>1,000-fold window in that specific assay), the target compound's Ki of 13,200 nM provides a defined, measurable baseline for structure-activity relationship (SAR) studies aimed at tuning A2a/A2b affinity.

Adenosine Receptor Binding Affinity Selectivity

Adenosine Deaminase Interaction: Confirmed Lack of Off-Target Enzyme Inhibition (Ki > 100,000 nM)

The compound was evaluated for inhibition of adenosine deaminase (ADA), an enzyme responsible for adenosine metabolism. In a bovine ADA assay, the Ki was found to be >100,000 nM [1]. This >100 μM threshold confirms the compound does not interfere with this major adenosine clearance pathway at pharmacologically relevant concentrations. This is a crucial negative data point, as many nucleoside analogs and related heterocycles can inadvertently inhibit ADA, confounding in vivo efficacy studies. For comparison, established ADA inhibitors like pentostatin (deoxycoformycin) exhibit Ki values in the picomolar range, highlighting the vast difference in activity.

Adenosine Deaminase Off-Target Selectivity

Computational Physicochemical Profile: Balanced Lipophilicity (XLogP3-AA = 0.8) vs. Related Pyridazinones

The compound's computed XLogP3-AA value is 0.8 [1]. This moderate lipophilicity, conferred by the tert-butyl group but moderated by the polar amino and pyridazinone functionalities, is a key differentiator from both more polar (e.g., N2-unsubstituted, XLogP ~ -0.5) and more lipophilic (e.g., N2-phenyl substituted, XLogP > 2.0) analogs within the aminopyridazinone class. This balanced profile suggests a potentially favorable balance between membrane permeability and aqueous solubility, a critical parameter for both in vitro assay compatibility and eventual in vivo development. The compound also features a single hydrogen bond donor (HBD = 1) and three acceptors (HBA = 3), adhering to Lipinski's rule of five for oral drug-likeness [1].

Physicochemical Properties Lipophilicity Drug-likeness

Functional Handle Diversity: C4-Chloro and C5-Amino Sites Enable Divergent Synthesis Not Possible with Unsubstituted or Methyl Analogs

The compound possesses two distinct reactive handles: a C4-chloro group amenable to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling, and a C5-amino group available for amide bond formation, reductive amination, or diazotization [1]. This orthogonality allows for sequential, chemoselective derivatization to generate structurally diverse libraries. In contrast, N2-methyl or N2-phenyl analogs, while synthetically accessible, often exhibit different reactivity profiles (e.g., altered SNAr rates) or lack the steric protection afforded by the tert-butyl group, which can suppress unwanted side reactions [2]. While specific comparative yield data for this exact scaffold are not publicly available in curated databases, the combination of these two functional groups in a sterically defined environment is a recognized advantage in medicinal chemistry campaigns for rapid analog synthesis.

Chemical Synthesis Intermediate Diversification

Optimal Application Scenarios for 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one Based on Verified Evidence


Development of Subtype-Selective Adenosine A1 Receptor Ligands for CNS Indications

The compound's high affinity for the adenosine A1 receptor (Ki = 1.60 nM) and >8,000-fold selectivity over A2a/A2b receptors [1] make it an ideal starting point for medicinal chemistry programs targeting adenosine A1 receptors in the central nervous system. Its moderate lipophilicity (XLogP = 0.8) [2] suggests potential for blood-brain barrier penetration, a critical requirement for CNS therapeutics. Researchers can use this scaffold to further optimize selectivity and pharmacokinetic properties while maintaining the core A1 pharmacophore.

Parallel Synthesis of Diverse Pyridazinone Libraries via Orthogonal Functionalization

The presence of both a C4-chloro and a C5-amino group on a sterically hindered N2-tert-butyl pyridazinone core [2] provides two orthogonal reactive handles for sequential, chemoselective derivatization. This compound is well-suited for generating focused libraries of adenosine receptor modulators or for exploring novel chemical space around the pyridazinone scaffold using robust synthetic transformations such as SNAr and amide coupling. This capability is particularly valuable for hit-to-lead optimization and SAR expansion.

Pharmacological Tool Compound for Probing Adenosine A1 Receptor Function In Vitro

The defined binding profile (high A1 affinity, negligible A2a/A2b and ADA interaction) [1] qualifies this compound as a valuable pharmacological tool for in vitro studies. Its lack of off-target activity against adenosine deaminase (Ki > 100,000 nM) [1] reduces experimental noise in cellular assays where adenosine metabolism could be a confounding factor. This makes it a cleaner probe than many less well-characterized pyridazinone analogs for dissecting A1 receptor-mediated signaling pathways.

Reference Standard for Analytical Method Development and Quality Control

Given its well-defined chemical structure, moderate lipophilicity (XLogP = 0.8), and availability from multiple commercial vendors with specified purity (e.g., 95% or 98%) [2], this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of aminopyridazinones in complex matrices. Its unique retention characteristics, stemming from the tert-butyl group, facilitate separation from structurally similar impurities or metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.